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Compound of Interest

Compound Name: Lenvatinib-d4

Cat. No.: B12298835

For Researchers, Scientists, and Drug Development Professionals

Lenvatinib is an oral multi-tyrosine kinase inhibitor approved for the treatment of several types
of cancer. Understanding its potential for drug-drug interactions (DDISs) is crucial for safe and
effective clinical use. This guide provides a comprehensive overview of the in vitro DDI studies
of lenvatinib, focusing on its interactions with cytochrome P450 (CYP) enzymes and drug
transporters. The information is compiled from publicly available regulatory documents and
scientific literature to support researchers and drug development professionals in their
evaluation of lenvatinib.

Cytochrome P450 (CYP) Interactions

Lenvatinib's potential to inhibit or induce CYP enzymes, the major family of drug-metabolizing
enzymes, has been evaluated in a series of in vitro studies.

CYP Inhibition

The inhibitory potential of lenvatinib on various CYP isoforms was assessed using human liver
microsomes (HLM). Lenvatinib demonstrated weak direct inhibitory effects on most CYPs, with
a more pronounced, time-dependent inhibition of CYP3A4 and reversible inhibition of CYP2C8.

[1]

Data Summary: Lenvatinib Inhibition of CYP Enzymes in Human Liver Microsomes
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Inhibition
CYP Isoform Value (uM) Notes
Parameter
CYP1A2 IC50 >100 Weak inhibition[1]
Virtually no inhibitory
CYP2A6 IC50 >100
effect[1]
CYP2B6 IC50 >100 Weak inhibition[1]
Reversible
CYP2C8 IC50 10.1 o
inhibition[1]
CYP2C9 IC50 >100 Weak inhibition[1]
CYP2C19 IC50 >100 Weak inhibition[1]
CYP2D6 IC50 >100 Weak inhibition[1]
Virtually no inhibitory
CYP2E1 IC50 >100
effect[1]
Weak direct
CYP3A IC50 >100 o
inhibition[1]
Time-dependent
CYP3A K_I 72.3 o
inhibition[1]
) Time-dependent
CYP3A k_inact 5.01 hrt

inhibition[1]

Experimental Protocol: CYP Inhibition Assay

The assessment of CYP inhibition by lenvatinib was conducted using pooled human liver

microsomes. The experimental design typically involves the following steps:

e |ncubation: Lenvatinib, at various concentrations, is incubated with human liver microsomes

in the presence of a specific probe substrate for each CYP isoform.

o Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.
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» Metabolite Quantification: Following a defined incubation period, the reaction is terminated,
and the formation of the specific metabolite of the probe substrate is quantified using liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The rate of metabolite formation in the presence of lenvatinib is compared to
the vehicle control to determine the half-maximal inhibitory concentration (IC50) or the
inhibition constant (Ki) and inactivation rate constant (kinact) for time-dependent inhibition.
For time-dependent inhibition studies, a pre-incubation of lenvatinib with microsomes and
NADPH is performed before the addition of the probe substrate.[1]
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Experimental workflow for in vitro CYP inhibition assay.

CYP Induction

The potential of lenvatinib to induce the expression of CYP enzymes was evaluated in cultured
human hepatocytes. The results suggest a low potential for clinically significant CYP induction.

Data Summary: Lenvatinib Induction of CYP Enzymes in Cultured Human Hepatocytes

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16141603/
https://www.benchchem.com/product/b12298835?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. Lenvatinib
CYP Isoform Endpoint . Result
Concentration (pM)
Enzyme Activity &
CYP1A1 ] Upto3 No effect observed[1]
mMRNA Expression
Enzyme Activity &
CYP1A2 ) Upto3 No effect observed[1]
MRNA Expression
Enzyme Activity &
CYP2B6 ] Upto3 No effect observed[1]
mRNA Expression
Enzyme Activity &
CYP2C9 Upto3 No effect observed[1]

MRNA Expression

Tendency to increase

CYP3A Enzyme Activity Upto3
(=1.54-fold)[1]

Tendency to increase

CYP3A4 MRNA Expression Upto3
(<1.65-fold)[1]

Note: Emax and EC50 values were not reported in the available documentation, likely due to
the weak induction signal observed.

Experimental Protocol: CYP Induction Assay

The evaluation of CYP induction by lenvatinib was performed using primary cultures of human
hepatocytes. A typical experimental protocol is as follows:

o Cell Culture: Cryopreserved or fresh human hepatocytes are cultured to form a confluent
monolayer.

o Treatment: The hepatocytes are treated with various concentrations of lenvatinib, a vehicle
control, and known positive control inducers for several consecutive days, with daily media
changes.

o Endpoint Assessment: Following the treatment period, the induction of CYP enzymes is
assessed by measuring either the enzyme activity using specific probe substrates or the
MRNA expression levels using quantitative real-time polymerase chain reaction (QRT-PCR).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16141603/
https://pubmed.ncbi.nlm.nih.gov/16141603/
https://pubmed.ncbi.nlm.nih.gov/16141603/
https://pubmed.ncbi.nlm.nih.gov/16141603/
https://pubmed.ncbi.nlm.nih.gov/16141603/
https://pubmed.ncbi.nlm.nih.gov/16141603/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

» Data Analysis: The fold-change in enzyme activity or mRNA expression relative to the vehicle
control is calculated to determine the induction potential. For compounds showing a
concentration-dependent increase, the maximal induction effect (Emax) and the
concentration that produces half of the maximal effect (EC50) can be determined.

Endpoint Assessment

Cell Culture & Treatment mRNA Expression Analysis .
(GRT-PCR) Data Analysis
Treat with Lenvatinib, — T K
X ™ Calculate Fold-Change Determine Emax & EC50
Cultured Human Hepatocytes Vehicle & Positive Controls . N .
(Multiple Days) > vs. Vehicle Control (if applicable)
T

Enzyme Activity Assay
(Probe Substrates)

Click to download full resolution via product page

Experimental workflow for in vitro CYP induction assay.

Drug Transporter Interactions

Lenvatinib has been evaluated as both a substrate and an inhibitor of key drug transporters.
These studies are essential for predicting its impact on the pharmacokinetics of co-
administered drugs and understanding its own disposition.

Lenvatinib as a Transporter Substrate

In vitro studies have identified lenvatinib as a substrate for the efflux transporters P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] It was not found to be
a substrate for several major uptake transporters.[2][3]

Data Summary: Lenvatinib as a Substrate of Drug Transporters
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Transporter Substrate Status
P-gp (MDR1) Yes[1][2]

BCRP Yes[1][2]

OAT1 No[2][3]

OAT3 No[2][3]

OCT1 No[2][3]

OCT2 No[2][3]

OATP1B1 No[2][3]

OATP1B3 No[2][3]

BSEP No[2][3]

Lenvatinib as a Transporter Inhibitor

The inhibitory potential of lenvatinib against various drug transporters has been characterized.
Lenvatinib showed inhibitory effects on several transporters, with IC50 values in the micromolar
range.

Data Summary: Lenvatinib Inhibition of Drug Transporters

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16141603/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/16141603/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.xenotech.com/wp-content/uploads/2023/02/ISSX_Poster6-Dose-response-curves-and-EC50.pdf
https://pubmed.ncbi.nlm.nih.gov/31704822/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Transporter IC50 (pM) Notes

Minimal or no inhibitory
activities toward P-gp-

P-gp (MDR1) 13.9[4] mediated transport activities
(IC50 >30 uM) was also
reported.[1]

Minimal or no inhibitory

activities toward BCRP-

BCRP >30 _ o
mediated transport activities.
[1]

OAT1 24 [3]

OAT3 4 [3]

OCT1 16 [3]

OCT2 19 [3]

OATP1B1 10 [3]

OATP1B3 11 [3]

BSEP >30 [3]
No significant inhibition

MRP2 >100

observed.[4]

Experimental Protocol: Transporter Inhibition Assay

In vitro transporter inhibition assays are typically conducted using membrane vesicles or cell
lines overexpressing a specific transporter. The general procedure is as follows:

o Test System: Membrane vesicles or cells overexpressing the transporter of interest are used.

 Incubation: The test system is incubated with a specific probe substrate for the transporter in
the presence and absence of various concentrations of lenvatinib.
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o Transport Measurement: The uptake of the probe substrate into the vesicles or cells is
measured, often using radiolabeled substrates or fluorescent dyes.

» Data Analysis: The rate of transport in the presence of lenvatinib is compared to the control
to determine the IC50 value, which represents the concentration of lenvatinib required to
inhibit 50% of the transporter activity.
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Experimental workflow for in vitro transporter inhibition assay.

Conclusion

Based on the comprehensive in vitro data, lenvatinib demonstrates a low potential for clinically
significant drug-drug interactions mediated by CYP enzyme inhibition or induction. While it is a
time-dependent inhibitor of CYP3A4 and a reversible inhibitor of CYP2CS8, the inhibitory
constants are relatively high.[1] The induction of CYP enzymes, particularly CYP3A4, is weak
and unlikely to be clinically relevant.[1] Lenvatinib is a substrate of the efflux transporters P-gp
and BCRP, which may have implications for its own pharmacokinetics when co-administered
with potent inhibitors or inducers of these transporters.[1][2] As an inhibitor of various
transporters, the IC50 values are generally in the micromolar range, suggesting a low risk of
clinically significant interactions at therapeutic concentrations.[3][4] This guide provides a
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consolidated resource for understanding the in vitro DDI profile of lenvatinib, which can inform
further nonclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Lenvatinib In Vitro Drug-Drug Interaction Profile: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12298835#lenvatinib-drug-drug-interaction-studies-
in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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